N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

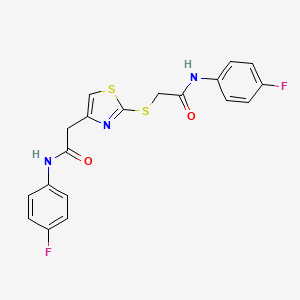

N-(4-Fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS: 941980-68-3) is a thiazole-based acetamide derivative featuring dual 4-fluorophenyl substituents and a thioether linkage. Its structure includes:

- A central thiazole ring with a sulfur atom at position 2.

- A 4-fluorophenyl group attached to the nitrogen of the acetamide moiety.

- A 2-((4-fluorophenyl)amino)-2-oxoethyl substituent at the thiazole’s 4-position. This compound is hypothesized to exhibit bioactivity related to enzyme inhibition (e.g., matrix metalloproteinases or tyrosinase) due to structural similarities with other thiazole-acetamide derivatives .

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S2/c20-12-1-5-14(6-2-12)22-17(25)9-16-10-27-19(24-16)28-11-18(26)23-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOBWGAPNOCNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Fluorophenyl groups : Contributing to lipophilicity and potential receptor binding.

- Thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.

- Acetamide linkage : Often associated with enhanced bioactivity in pharmaceutical compounds.

Molecular Formula

The molecular formula for this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The thiazole component may inhibit specific enzymes involved in disease pathways, such as monoamine oxidase or kinases.

- Receptor Modulation : The fluorophenyl groups can enhance binding affinity to G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing thiazole have shown promise in inhibiting tumor growth by targeting specific cancer pathways.

- Antimicrobial Effects : Some derivatives have demonstrated efficacy against various bacterial and fungal strains.

Case Studies

- Anticancer Studies : A study on thiazole derivatives reported significant inhibition of cell proliferation in cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer properties .

- Antimicrobial Activity : Research has shown that similar compounds effectively combat resistant strains of bacteria, indicating a potential role for this compound in treating infections .

Data Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibits notable anticancer properties. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin.

| Compound | Cell Line | Viability (%) | Comparison |

|---|---|---|---|

| N-(4-fluorophenyl)-2... | A549 | 64% (at 100 µM) | Better than control |

| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |

This suggests that the compound may serve as a promising candidate for further development in cancer therapies.

Antimicrobial Activity

The thiazole component of the compound is recognized for its antimicrobial properties. Preliminary studies have indicated potential activity against various bacterial strains, although further research is required to quantify these effects.

Enzyme Inhibition

N-(4-fluorophenyl)-2... has been investigated for its ability to inhibit specific enzymes related to cancer progression and microbial resistance. This aspect is crucial as it may elucidate the compound's mechanism of action and enhance its therapeutic profile.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of thiazole derivatives.

- Introduction of the fluorophenyl group.

- Coupling reactions to yield the final acetamide structure.

Study on Anticancer Activity

A recent study focused on the cytotoxic effects of N-(4-fluorophenyl)-2... on A549 cells using an MTT assay. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Testing

Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues differ primarily in substituents on the thiazole ring, acetamide group, or linking moieties. Key comparisons include:

Key Observations :

- Fluorine Substitution: The dual 4-fluorophenyl groups in the target compound enhance lipophilicity compared to non-fluorinated analogues (e.g., compound 16 in with methoxy groups). Fluorine’s electron-withdrawing nature may improve metabolic stability and binding affinity to hydrophobic enzyme pockets .

- Thioether vs.

- Heterocyclic Variations : Compounds with oxadiazole (5d ) or triazole (11d ) moieties exhibit distinct electronic profiles, which may influence bioactivity.

Thermal and Spectroscopic Properties

- Melting Points : Fluorinated analogues (e.g., compound 15 , mp 269–270°C) generally have lower melting points than methoxy-substituted derivatives (e.g., compound 18 , mp 302–303°C), likely due to reduced crystallinity from fluorine’s steric effects.

- FT-IR : The target compound’s carbonyl stretch (C=O, ~1718 cm⁻¹) aligns with other acetamide derivatives .

Q & A

Basic: What are the optimal synthetic conditions for constructing the thiazole core in this compound?

Methodological Answer:

The thiazole ring is typically synthesized via cyclization reactions using α-halo ketones or thiourea derivatives. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is used to enhance reaction homogeneity .

- Catalysts : Triethylamine or pyridine may be employed to deprotonate intermediates and accelerate cyclization .

- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation .

Post-synthesis, confirm thiazole formation using ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and LC-MS (to verify molecular ion peaks) .

Advanced: How can conflicting NMR and mass spectrometry data for intermediates be resolved?

Methodological Answer:

- Cross-validation : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and assign connectivity unambiguously .

- High-resolution MS : Confirm exact mass to rule out isotopic or adduct interference .

- X-ray crystallography : For crystalline intermediates, employ SHELX-based refinement to resolve structural ambiguities .

- Repetition under controlled conditions : Ensure synthetic reproducibility to exclude batch-specific impurities .

Basic: What spectroscopic techniques are critical for characterizing the final compound?

Methodological Answer:

- ¹³C NMR : Identifies carbonyl (C=O, ~170 ppm) and fluorophenyl carbons (~115–125 ppm) .

- FT-IR : Confirms amide N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S, and F content .

Advanced: How to design enzymatic assays to evaluate kinase inhibition potential?

Methodological Answer:

- Target selection : Prioritize kinases with structural homology to known thiazole/acetamide inhibitors (e.g., EGFR, VEGFR) .

- In vitro assay : Use a fluorescence-based ADP-Glo™ Kinase Assay with ATP concentrations adjusted to Km values .

- Controls : Include staurosporine (positive control) and DMSO vehicle (negative control) .

- Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with dose-response curves .

Advanced: How to address discrepancies between computational docking predictions and in vitro activity?

Methodological Answer:

- Molecular dynamics (MD) simulations : Run 100-ns simulations to assess binding stability and solvation effects .

- Protonation state adjustment : Re-dock with predicted pKa values (e.g., using MarvinSketch) to account for ionization .

- Crystallographic validation : Co-crystallize the compound with the target protein and refine using SHELXL .

Basic: What strategies optimize purity during final compound isolation?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to remove polar byproducts .

- Recrystallization : Dissolve in hot ethanol and cool gradually to isolate crystalline product .

- HPLC purification : Employ a C18 column (acetonitrile/water + 0.1% TFA) for ≥99% purity .

Advanced: How to investigate hydrolytic stability under physiological conditions?

Methodological Answer:

- pH stability study : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS/MS .

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. Identify degradation products (e.g., free thiols or fluorophenyl fragments) .

Advanced: What methods isolate stereoisomers if chirality is introduced during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers .

- Enzymatic resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Basic: How to validate computational QSAR models for bioactivity prediction?

Methodological Answer:

- Training/Test sets : Split data (80:20) using Kennard-Stone algorithm to ensure representativeness .

- Statistical metrics : Require R² > 0.7 and RMSE < 0.5 for internal validation. Use external datasets from PubChem or ChEMBL .

- SHAP analysis : Interpret feature importance to align model predictions with known SAR trends .

Advanced: How to resolve low reproducibility in thioacetamide coupling reactions?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)₂, CuI, or FeCl₃ to optimize cross-coupling efficiency .

- Inert atmosphere : Conduct reactions under argon to prevent oxidation of thiol intermediates .

- Real-time monitoring : Use in situ IR spectroscopy to track thioether bond formation (~650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.